

An In-depth Technical Guide to the Spectroscopic Data of Isopropyl Formate

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Compound of Interest

Compound Name: *Isopropyl formate*

Cat. No.: B1221721

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isopropyl formate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following sections detail the ^1H and ^{13}C NMR data for **isopropyl formate**.

1.1. ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **isopropyl formate** shows three distinct signals corresponding to the different proton environments in the molecule.^[1]

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
a (HCOO)	8.02	Singlet	1H	N/A
b (CH)	5.14	Septet	1H	6.3
c (CH ₃)	1.28	Doublet	6H	6.3

1.2. ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **isopropyl formate** displays three signals, indicating three unique carbon environments.^[2] Due to the molecule's symmetry, the two methyl carbons are equivalent.^[2]

Signal Assignment	Chemical Shift (δ) ppm
C=O	161.1
CH	65.9
CH ₃	22.0

1.3. Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation:

- A small amount of **isopropyl formate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).^{[1][2]} The use of a deuterated solvent prevents the solvent's proton signals from interfering with the sample's signals.^[1]
- A small quantity of tetramethylsilane (TMS) is added as an internal standard.^{[1][2]} TMS provides a reference signal at 0.00 ppm for both ^1H and ^{13}C NMR spectra.^{[1][2]}

Data Acquisition:

- The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.
- For ^1H NMR, the spectrum is acquired on a 300 MHz or higher field instrument.
- For ^{13}C NMR, spectra can be acquired on instruments operating at 75 MHz or higher.^[3]
- The spectra are recorded at ambient temperature.^[3]
- Data processing involves Fourier transformation of the raw data, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of **isopropyl formate** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2985	C-H (sp ³) stretch	Strong
1725	C=O (ester) stretch	Strong
1180	C-O stretch	Strong

2.2. Experimental Protocol for IR Spectroscopy

The following protocol is for obtaining an IR spectrum of a liquid sample like **isopropyl formate**.

Sample Preparation:

- As a pure liquid ("neat"), a drop of **isopropyl formate** is placed between two salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) These materials are transparent to infrared radiation.[\[6\]](#)[\[7\]](#)
- The plates are pressed together to form a thin liquid film.[\[5\]](#)[\[7\]](#)

Data Acquisition:

- A background spectrum of the empty salt plates is recorded first.[\[8\]](#) This allows for the subtraction of any atmospheric or instrumental interferences.[\[8\]](#)
- The "sandwiched" salt plates containing the sample are then placed in the sample holder of an FTIR spectrometer.[\[5\]](#)[\[8\]](#)

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

3.1. Mass Spectrometry Data

Electron Ionization (EI) at 70 eV is a common method for the mass spectrometric analysis of volatile compounds like **isopropyl formate**.[\[9\]](#)[\[10\]](#) The molecular ion peak ($[\text{M}]^+$) is observed at an m/z of 88, corresponding to the molecular weight of **isopropyl formate** ($\text{C}_4\text{H}_8\text{O}_2$).[\[11\]](#)[\[12\]](#) The base peak, which is the most intense peak in the spectrum, appears at m/z 45.[\[11\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
88	Low	$[\text{C}_4\text{H}_8\text{O}_2]^+$ (Molecular Ion)
73	20	$[\text{M} - \text{CH}_3]^+$
59	5	$[\text{OCH}(\text{CH}_3)_2]^+$
45	100	$[\text{HCOO}]^+$
43	40	$[\text{C}_3\text{H}_7]^+$
42	48	$[\text{C}_3\text{H}_6]^+$
41	30	$[\text{C}_3\text{H}_5]^+$
29	10	$[\text{CHO}]^+$
27	21	$[\text{C}_2\text{H}_3]^+$

3.2. Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction and Ionization:

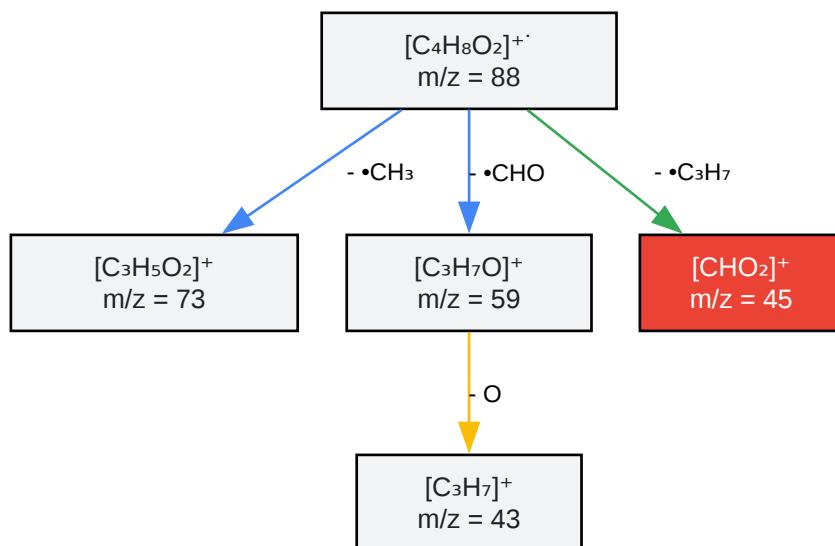
- A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer.[9][13]
- The sample is vaporized by heating if necessary.[13][14]
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][14] This causes the molecules to ionize, forming a molecular ion and various fragment ions.[10][13]

Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

3.3. Fragmentation Pathway

The fragmentation of the **isopropyl formate** molecular ion in an EI mass spectrometer can be visualized as a logical pathway.



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Caption: Fragmentation pathway of **Isopropyl Formate** in EI-MS.

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